molecular formula C14H26N2O5 B13802430 Boc-ala-ile-OH

Boc-ala-ile-OH

Cat. No.: B13802430
M. Wt: 302.37 g/mol
InChI Key: ZBRYNVRGKDKHJB-GUBZILKMSA-N
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Description

Boc-ala-ile-OH, also known as N-(tert-Butoxycarbonyl)-L-alanine-L-isoleucine, is a dipeptide compound commonly used in peptide synthesis. It is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group attached to the amino group of alanine, with isoleucine as the second amino acid in the sequence. This compound is widely utilized in the field of organic chemistry, particularly in the synthesis of peptides and proteins.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Boc-ala-ile-OH typically involves the protection of the amino group of alanine with a Boc group, followed by coupling with isoleucine. The reaction conditions often include the use of coupling reagents such as dicyclohexylcarbodiimide (DCC) and hydroxybenzotriazole (HOBt) to facilitate the formation of the peptide bond. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) or dichloromethane (DCM) under mild conditions .

Industrial Production Methods

In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers that can handle multiple steps of protection, deprotection, and coupling efficiently. The use of high-throughput techniques and advanced purification methods, such as high-performance liquid chromatography (HPLC), ensures the production of high-purity this compound .

Chemical Reactions Analysis

Types of Reactions

Boc-ala-ile-OH undergoes several types of chemical reactions, including:

Common Reagents and Conditions

    Deprotection: Trifluoroacetic acid (TFA), hydrochloric acid (HCl) in dioxane.

    Coupling: Dicyclohexylcarbodiimide (DCC), hydroxybenzotriazole (HOBt), dimethylformamide (DMF), dichloromethane (DCM).

Major Products Formed

The major products formed from these reactions include deprotected amino acids and extended peptide chains, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

Boc-ala-ile-OH has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of Boc-ala-ile-OH primarily involves its role as a protected dipeptide in peptide synthesis. The Boc group protects the amino group of alanine, preventing unwanted side reactions during peptide bond formation. Upon deprotection, the free amino group can participate in further coupling reactions to extend the peptide chain. The molecular targets and pathways involved are related to the specific peptides and proteins being synthesized .

Properties

Molecular Formula

C14H26N2O5

Molecular Weight

302.37 g/mol

IUPAC Name

(2S,3S)-3-methyl-2-[[(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoyl]amino]pentanoic acid

InChI

InChI=1S/C14H26N2O5/c1-7-8(2)10(12(18)19)16-11(17)9(3)15-13(20)21-14(4,5)6/h8-10H,7H2,1-6H3,(H,15,20)(H,16,17)(H,18,19)/t8-,9-,10-/m0/s1

InChI Key

ZBRYNVRGKDKHJB-GUBZILKMSA-N

Isomeric SMILES

CC[C@H](C)[C@@H](C(=O)O)NC(=O)[C@H](C)NC(=O)OC(C)(C)C

Canonical SMILES

CCC(C)C(C(=O)O)NC(=O)C(C)NC(=O)OC(C)(C)C

Origin of Product

United States

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